molecular formula C20H19N3O6 B10998255 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid

4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B10998255
M. Wt: 397.4 g/mol
InChI Key: DSVGMJMWEPRMLE-UHFFFAOYSA-N
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Description

4-({[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a phthalazine core substituted with methoxy groups at positions 7 and 8, a ketone at position 1, and an acetylated aminomethyl linker bridging the phthalazine to the benzoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to planar heterocycles and carboxylic acid functionalities.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H19N3O6/c1-28-15-8-7-14-10-22-23(19(25)17(14)18(15)29-2)11-16(24)21-9-12-3-5-13(6-4-12)20(26)27/h3-8,10H,9,11H2,1-2H3,(H,21,24)(H,26,27)

InChI Key

DSVGMJMWEPRMLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phthalazinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzoic acid derivatives, focusing on substituents, synthesis routes, and physicochemical properties.

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Functional Groups Key Features
4-({[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid Phthalazine + benzoic acid 7,8-Dimethoxy, acetylated aminomethyl linker Planar phthalazine core; electron-donating methoxy groups enhance solubility.
4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1) Azetidinone + benzoic acid Chloro, 4-dimethylaminophenyl, β-lactam ring β-lactam ring confers reactivity; dimethylamino group improves lipophilicity.
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone + benzoic acid 4-Dimethylaminophenyl, thiazolidinone ring Thiazolidinone core may enhance antimicrobial activity; polar carboxylic acid improves water solubility.
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine + benzoic acid Formylphenoxy, phenoxy, triazine ring Triazine’s electron-deficient core facilitates nucleophilic substitutions; high melting point (217.5–220°C).

Physicochemical and Electronic Properties

  • Solubility : The target compound’s methoxy groups enhance water solubility compared to nitro- or chloro-substituted analogs (e.g., SS1 and triazine derivatives).
  • Reactivity : The phthalazine core’s electron-rich nature contrasts with the electron-deficient triazine ring in 4i, influencing reactivity in biological or synthetic contexts.
  • Melting Points: Triazine derivatives exhibit higher melting points (~217–220°C) due to rigid planar structures, whereas azetidinones and thiazolidinones show lower melting ranges (e.g., SS1 and SS4 crystallize below 200°C).

Biological Activity

4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound with potential therapeutic applications due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid can be summarized as follows:

PropertyDetails
Molecular FormulaC17H18N4O5
Molecular Weight326.35 g/mol
CAS NumberNot specified

This compound features a phthalazinone core with dimethoxy substitutions, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that are crucial for various physiological processes. Research indicates that similar compounds exhibit diverse biological activities, including:

  • Antimicrobial properties : Potential effectiveness against bacterial and fungal infections.
  • Anticancer properties : Inhibition of cancer cell proliferation through apoptosis induction.

The specific mechanisms through which 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid exerts its effects are still under investigation but suggest a multifaceted approach to disease treatment.

Anticancer Activity

A study assessed the anticancer effects of related phthalazinone derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at specific concentrations. For instance, one derivative demonstrated an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

In vitro studies have shown that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The presence of the dimethoxy groups may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with microbial membranes.

Case Studies

  • Case Study on Anticancer Efficacy : A derivative similar to 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid was tested in a controlled environment against human cancer cell lines. The study reported significant cell death at concentrations lower than previously established thresholds for other anticancer agents.
  • Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of phthalazinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting a promising avenue for developing new antibiotics.

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